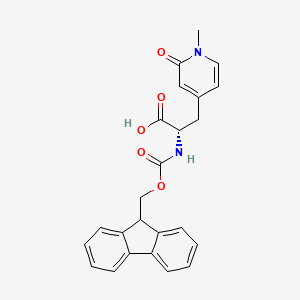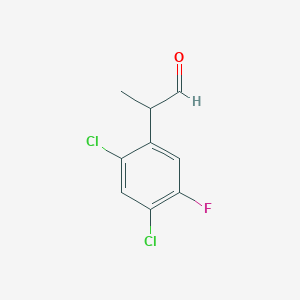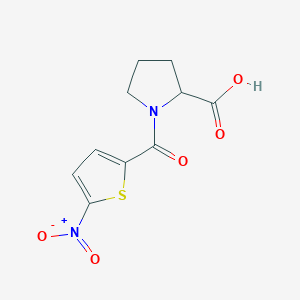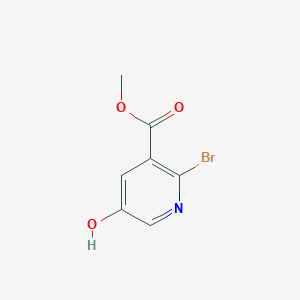![molecular formula C13H9I2NO4 B13656487 4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13656487.png)
4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone is a complex organic compound with the molecular formula C13H9I2NO4 This compound is characterized by the presence of iodine atoms, an oxazolone ring, and an acetyloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone typically involves multiple steps. One common method includes the iodination of a phenyl ring followed by the formation of the oxazolone ring. The acetyloxy group is then introduced through acetylation. The reaction conditions often require specific solvents like dichloromethane, ethanol, ethyl acetate, and methanol, and the reactions are typically carried out at low temperatures, around -20°C .
Industrial Production Methods
化学反应分析
Types of Reactions
4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out to remove the iodine atoms or modify the oxazolone ring.
Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxazolone derivatives, while substitution reactions can introduce new functional groups into the molecule .
科学研究应用
4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in studies related to enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone involves its interaction with specific molecular targets. The acetyloxy group and the oxazolone ring play crucial roles in its reactivity. The compound can interact with enzymes and proteins, leading to modifications that affect their function. The iodine atoms also contribute to its unique reactivity and potential biological effects .
相似化合物的比较
Similar Compounds
- 4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone (E/Z Mixture)
- 2,6-Diiodo-4-((2-methyl-5-oxo-4,5-dihydro-1,3-oxazol-4-yl)methylene)phenyl acetate
Uniqueness
Compared to similar compounds, this compound is unique due to its specific arrangement of functional groups and the presence of two iodine atoms. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .
属性
分子式 |
C13H9I2NO4 |
|---|---|
分子量 |
497.02 g/mol |
IUPAC 名称 |
[2,6-diiodo-4-[(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C13H9I2NO4/c1-6-16-11(13(18)19-6)5-8-3-9(14)12(10(15)4-8)20-7(2)17/h3-5H,1-2H3 |
InChI 键 |
JRVMVIJKFXPLNL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC2=CC(=C(C(=C2)I)OC(=O)C)I)C(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13656475.png)


![[8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13656481.png)

